Head-to-Head Cytotoxicity Across Cancer Cell Lines
In a direct comparative study, methyl ester-substituted tricyclic furo[2,3-g]indoles (compounds 27 and 28) were benchmarked against their furo[3,2-e]indole regioisomers (compounds 25 and 26) in a panel of human cancer cell lines at 10 µM compound concentration [1]. The furo[2,3-g]indole monomethyl derivative 27 achieved the highest single-agent inhibitory activity in the series against SH-SY5Y neuroblastoma cells (33% reduction in cell viability), exceeding the best furo[3,2-e]indole (compound 26, 29% reduction) by 4 percentage points [1]. Against MDA-MB-231 triple-negative breast cancer cells, compound 27 achieved 28% inhibition versus 15% for its dimethyl-substituted congener 28, a 1.87-fold difference [1]. Both regioisomeric series were comparably active against Kelly neuroblastoma cells (27: 29%; 25: 35%), establishing functional equivalence in this line while revealing differential sensitivity to substitution pattern unique to the [2,3-g] scaffold [1].
| Evidence Dimension | Cell viability reduction at 10 µM (single-agent cytotoxicity) |
|---|---|
| Target Compound Data | Furo[2,3-g]indole 27: SH-SY5Y 33%, Kelly 29%, MDA-MB-231 28%. Furo[2,3-g]indole 28: SH-SY5Y 23%, Kelly 31%, MDA-MB-231 15%. |
| Comparator Or Baseline | Furo[3,2-e]indole 25: SH-SY5Y 25%, Kelly 35%. Furo[3,2-e]indole 26: SH-SY5Y 29%, Kelly 37%. |
| Quantified Difference | Compound 27 outperformed furo[3,2-e]indole 26 in SH-SY5Y by 4 percentage points (33% vs. 29%). Compound 27 vs. 28 in MDA-MB-231: 1.87-fold difference (28% vs. 15%). |
| Conditions | SH-SY5Y and Kelly neuroblastoma cell lines; MDA-MB-231 and MCF-7 breast cancer cell lines; 10 µM compound; Alamar Blue (Resazurin) assay; 72 h incubation; DMSO vehicle control. |
Why This Matters
Demonstrates that the [2,3-g] scaffold is not biologically interchangeable with the [3,2-e] isomer—it offers a distinct SAR landscape where subtle substitution changes (monomethyl vs. dimethyl) yield pronounced activity differences, enabling finer pharmacological tuning.
- [1] Bingul M, Arndt GM, Marshall GM, Black DStC, Cheung BB, Kumar N. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. Molecules. 2021;26(19):5745. doi:10.3390/molecules26195745 View Source
